molecular formula C18H15ClN2O4S B2810787 Methyl 2-[2-(2-chlorobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate CAS No. 865199-62-8

Methyl 2-[2-(2-chlorobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate

Cat. No. B2810787
CAS RN: 865199-62-8
M. Wt: 390.84
InChI Key: DPUKQIICTCRWBC-ZZEZOPTASA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, aminothiazole Schiff base ligands were designed by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde . The ligands were then chelated with bivalent metal chlorides in a 1:2 (M:L) ratio .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various analytical, physical, and spectroscopic methods, including FT-IR, UV Vis, 1H and 13C NMR, and MS . The spectral results suggested an octahedral geometry . The theoretically optimized geometrical structures were examined using the M06/6-311G+(d,p) function of density function theory .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of aminothiazole moieties with an aldehyde compound to produce ligands . These ligands were then chelated with bivalent metal chlorides .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized through various analytical, physical, and spectroscopic methods . Further specific details about the physical and chemical properties of “Methyl 2-[2-(2-chlorobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate” are not available in the retrieved sources.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Cefixime Intermediate

    A study by Liu Qian-chun (2010) describes the synthesis of an intermediate for Cefixime, a compound structurally related to Methyl 2-[2-(2-chlorobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate. The intermediate was synthesized from methyl acetoacetate with a focus on one-pot synthesis techniques (Liu Qian-chun, 2010).

  • Characterization and Biological Activity of Benzothiazole Derivatives

    Uma et al. (2017) synthesized various benzothiazole derivatives, closely related to the query compound. These derivatives were evaluated for their biological activity, with a particular emphasis on those containing chlorine and methoxy groups (Uma et al., 2017).

  • Anti-inflammatory Activity of Benzothiazole Derivatives

    A study by Rathi et al. (2013) focused on the in-vitro anti-inflammatory activity of benzothiazole derivatives, again structurally related to the query compound. The study revealed significant anti-inflammatory activity, particularly in chloro functional group derivatives (Rathi et al., 2013).

  • Antimicrobial Activity of Benzothiazole Compounds

    Research by Badne et al. (2011) involved the synthesis of benzothiazole compounds and screening for antimicrobial activity. This study highlights the potential antimicrobial properties of benzothiazole derivatives, which may relate to the query compound (Badne et al., 2011).

Pharmaceutical Research and Drug Design

  • Aldose Reductase Inhibitors

    A study by Ali et al. (2012) focused on the synthesis of thiazolidinone acetate derivatives, which are related to the query compound. These derivatives were evaluated as inhibitors of aldehyde and aldose reductase, enzymes relevant in the treatment of diabetic complications (Ali et al., 2012).

  • Anticancer Activity of 4-Thiazolidinones with Benzothiazole Moiety

    Havrylyuk et al. (2010) conducted antitumor screening of 4-thiazolidinones with a benzothiazole moiety, showing that some compounds exhibited anticancer activity on various cancer cell lines. This research indicates the potential of benzothiazole derivatives in cancer treatment (Havrylyuk et al., 2010).

Future Directions

The future directions in the field of aminobenzothiazole derivatives involve the development of novel and efficient metallo-drugs . The diverse range of coordination abilities for metals is considered to be important biologically, industrially, and medicinally . The concept of green synthesis, involving one-pot multicomponent reactions with the participation of 2-aminobenzothiazole, is a promising trend in the synthesis of its bioactive derivatives .

properties

IUPAC Name

methyl 2-[2-(2-chlorobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O4S/c1-24-11-7-8-14-15(9-11)26-18(21(14)10-16(22)25-2)20-17(23)12-5-3-4-6-13(12)19/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUKQIICTCRWBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3Cl)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[2-(2-chlorobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate

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